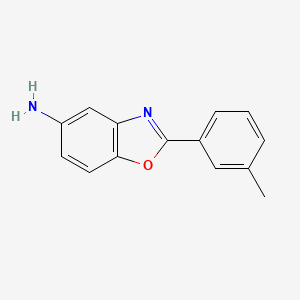

2-(3-Methylphenyl)-1,3-benzoxazol-5-amine

Description

Significance of the Benzoxazole (B165842) Scaffold in Modern Medicinal Chemistry and Drug Discovery

The benzoxazole ring system, an aromatic organic compound formed by a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net This structural motif is present in a variety of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govnih.gov Its significance stems from its versatile chemical properties and its ability to interact with various biological targets.

Benzoxazole derivatives are the subject of extensive research due to their demonstrated therapeutic potential across numerous disease areas. researchgate.netresearchgate.net The inherent aromaticity and planarity of the benzoxazole core allow it to participate in crucial intermolecular interactions with biological macromolecules, such as enzymes and receptors. Because of its structural similarity to naturally occurring nucleotides like adenine (B156593) and guanine, it can interact with biomolecules within biological systems. chemistryjournal.net

The diverse pharmacological profiles associated with the benzoxazole scaffold are extensive, as detailed in the table below.

This wide range of activities has cemented the benzoxazole nucleus as a vital component in the design and synthesis of novel therapeutic agents. nih.gov

Overview of 2-Arylbenzoxazoles as Privileged Scaffolds in Biological Systems

Among the various classes of benzoxazole derivatives, 2-arylbenzoxazoles have garnered particular attention from researchers. nih.gov In this configuration, an aryl (aromatic) group is attached to the second position of the benzoxazole core. This specific arrangement has proven to be a particularly fruitful scaffold for discovering compounds with potent and diverse biological effects. ijisrt.com

The introduction of the aryl group at the 2-position significantly influences the molecule's electronic properties, lipophilicity, and spatial arrangement. These modifications enhance its ability to bind to specific biological targets, leading to a broad array of pharmacological activities, including antimicrobial, antitumor, and antiviral properties. nih.govijisrt.com

Recent research has highlighted the potential of 2-arylbenzoxazoles in several therapeutic areas:

Neurodegenerative Diseases: A series of 2-arylbenzoxazoles were identified as potential antagonists for the adenosine (B11128) A2A receptor, a target for treating conditions like Parkinson's and Alzheimer's disease. nih.gov

Anti-inflammatory Agents: The 2-(2-arylphenyl)benzoxazole structure has been identified as a novel and selective ligand for the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. acs.org

Anticancer Therapy: Certain 2-arylbenzoxazole derivatives have shown significant antiproliferative activity against various cancer cell lines. nih.gov

The versatility and established biological activity of the 2-arylbenzoxazole framework make it a "privileged scaffold," meaning it is a molecular structure that is recurrently found in active compounds and is capable of binding to multiple biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-3-2-4-10(7-9)14-16-12-8-11(15)5-6-13(12)17-14/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYUYEILENMPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288893 | |

| Record name | 2-(3-Methylphenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293738-20-2 | |

| Record name | 2-(3-Methylphenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293738-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methylphenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Methylphenyl 1,3 Benzoxazol 5 Amine and Its Structural Analogues

Classical and Established Synthetic Routes to Benzoxazoles

Traditional methods for synthesizing the benzoxazole (B165842) core have been well-established for decades. These routes typically involve high temperatures and strong acids but remain valuable for their reliability and broad substrate applicability.

Cyclocondensation Reactions of o-Aminophenols with Carboxylic Acid Derivatives

One of the most fundamental and widely used methods for constructing 2-substituted benzoxazoles is the direct condensation of an o-aminophenol with a carboxylic acid or its derivatives, such as acyl chlorides. acs.orgnih.gov To synthesize the target compound, 2-(3-Methylphenyl)-1,3-benzoxazol-5-amine, the required starting materials would be 2,4-diaminophenol (B1205310) and 3-methylbenzoic acid.

This reaction is typically promoted by a dehydrating agent or a strong acid catalyst at elevated temperatures. Polyphosphoric acid (PPA) is a common choice as it serves as both the catalyst and the solvent, facilitating the cyclodehydration. ijpbs.com The reaction involves the initial formation of an amide intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the benzoxazole ring. For example, the synthesis of 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole was achieved by reacting 2,4-diaminophenol with p-tert-butyl benzoic acid in PPA. ijpbs.com While effective, this method often requires high temperatures (e.g., 180°C) and can involve tedious work-up procedures. ijpbs.com

Table 1: Examples of Benzoxazole Synthesis via PPA-Mediated Cyclocondensation Data based on analogous reactions reported in the literature.

| o-Aminophenol Derivative | Carboxylic Acid Derivative | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Diaminophenol | p-tert-Butyl benzoic acid | PPA, heat | 5-Amino-2-(4-tert-butylphenyl)benzoxazole | Good | ijpbs.com |

| 2-Aminophenol (B121084) | Aminobenzoic acid | PPA, heat | 3-(Benzo[d]oxazol-2-yl)aniline | Good | ijpbs.com |

| 2-Aminophenol | 5-Formylsalicylic acid | PPA, 180°C, 5h | 2-(2-Hydroxyphenyl)benzoxazole | Moderate | ijpbs.com |

Oxidative Cyclization of Phenolic Schiff Bases

Another classical and versatile approach is the oxidative cyclization of phenolic Schiff bases. acs.orgijpbs.com This two-step process begins with the condensation of an o-aminophenol with an aldehyde to form a Schiff base intermediate (o-hydroxyarylidene aniline). ijpbs.comresearchgate.net For the synthesis of 2-(3-methylphenyl) substituted benzoxazoles, 2-aminophenol would be reacted with 3-methylbenzaldehyde.

The subsequent and crucial step is the oxidative cyclization of this intermediate. A wide array of oxidizing agents has been employed for this transformation, each with its own advantages and limitations. researchgate.net These oxidants facilitate the removal of two hydrogen atoms, leading to the formation of the stable aromatic benzoxazole ring. Stoichiometric or even excess amounts of these reagents are often required. acs.org

Table 2: Oxidizing Agents for the Cyclization of Phenolic Schiff Bases

| Oxidizing Agent | Typical Conditions | Advantages/Disadvantages | Reference(s) |

|---|---|---|---|

| Activated Carbon / O₂ | Xylene, 120°C | Practical, uses oxygen as the terminal oxidant | acs.org |

| DDQ | Toluene, reflux | Effective for a range of substrates | researchgate.net |

| Manganese(III) acetate (B1210297) (Mn(OAc)₃) | Solvent, heat | Common and effective oxidant | researchgate.net |

| Phenyliodine(III) diacetate (PhI(OAc)₂) | Solvent, heat | Mild hypervalent iodine reagent | researchgate.net |

| Potassium permanganate (B83412) (KMnO₄) | Acetic Acid | Strong, inexpensive oxidant | ijpbs.com |

| Barium manganate (B1198562) (BaMnO₄) | Solvent, heat | Alternative manganese-based oxidant | researchgate.net |

Green Chemistry and Sustainable Synthetic Approaches

In response to the growing need for environmentally benign chemical processes, several green methodologies have been developed for benzoxazole synthesis. These approaches aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents and reagents. ijpsonline.comnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. eurekaselect.combenthamdirect.com The synthesis of 2-arylbenzoxazoles via the condensation of o-aminophenols and aldehydes is particularly amenable to microwave assistance. scienceandtechnology.com.vn

Various protocols have been developed, including solvent-free reactions and the use of eco-friendly catalysts. scienceandtechnology.com.vn For instance, one green approach utilizes waste curd water as a catalytic solvent, achieving high yields (82-96%) of 2-arylbenzoxazoles in a short time at 60°C under microwave irradiation. bohrium.comtandfonline.com Another method employs a catalytic amount of iodine as a mild and effective oxidant under solvent-free microwave conditions, completing the reaction in just 10 minutes at 120°C. scienceandtechnology.com.vn Propylphosphonic anhydride (B1165640) (T3P) has also been used as a promoter in one-pot microwave syntheses starting from nitrophenols. researchgate.net

Table 3: Comparison of Microwave-Assisted Syntheses of 2-Arylbenzoxazoles

| Catalyst/Promoter | Solvent | Conditions | Time | Yield Range | Reference(s) |

|---|---|---|---|---|---|

| Curd Water | Curd Water | 60°C, MW | Short | 82-96% | bohrium.comtandfonline.comtandfonline.com |

| Iodine (I₂) | Solvent-free | 120°C, MW | 10 min | 67-90% | scienceandtechnology.com.vn |

| Propylphosphonic anhydride (T3P) | N/A | MW | Short | 56-83% | researchgate.net |

| Tetraethylammonium superoxide | DMF | MW | 2-3 min | 82-91% | zenodo.org |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. ijpsonline.com This technique offers advantages such as shorter reaction times, milder reaction conditions, and improved yields. researchgate.net The synthesis of benzoxazoles from o-aminophenols and aldehydes can be efficiently promoted by ultrasound. ijpsonline.comresearchgate.net

A notable green method involves the use of a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst under solvent-free sonication at 70°C. nih.govnih.gov This approach allows for the synthesis of 2-arylbenzoxazoles in just 30 minutes with moderate to high yields. nih.gov The catalyst is easily recoverable using an external magnet and can be reused, adding to the sustainability of the process. nih.gov

Mechanochemical Synthesis

Mechanochemical synthesis, which involves inducing reactions by grinding or milling solid reactants, represents a highly sustainable and solvent-free approach. nih.gov The "grindstone method" is a practical application of this principle.

For the synthesis of benzoxazole derivatives, a mixture of an o-aminophenol and a substituted benzaldehyde (B42025) can be ground together using a mortar and pestle at room temperature. nih.gov The use of a catalyst, such as strontium carbonate (SrCO₃), facilitates the reaction. This solvent-free method can produce high yields in as little as 20 minutes, showcasing significant advantages in terms of environmental impact, simplicity, and efficiency. nih.gov

Application of Recyclable Catalysts (e.g., Metal, Nanocatalysts, Ionic Liquids)

The pursuit of green and sustainable chemistry has spurred the development and application of recyclable catalysts in the synthesis of 2-arylbenzoxazoles. These catalysts offer significant advantages, including reduced environmental impact, lower costs, and simplified product purification. ajchem-a.com

Metal and Nanocatalysts:

A variety of metal-based and nanocatalysts have proven effective in catalyzing the condensation reaction between 2-aminophenols and aldehydes or carboxylic acids to form the benzoxazole ring. rsc.org

Magnetic Nanocatalysts: Fe3O4@SiO2-SO3H nanoparticles have been utilized as a solid acid magnetic nanocatalyst for the solvent-free synthesis of 2-arylbenzoxazoles. ajchem-a.comajchem-a.com This catalyst is easily separable from the reaction mixture using an external magnet and can be reused multiple times without a significant loss in its catalytic activity. ajchem-a.comorganic-chemistry.org The reactions typically proceed with high efficiency and shorter reaction times compared to traditional methods. ajchem-a.com Similarly, copper(II) ferrite (B1171679) nanoparticles have been employed as a recyclable catalyst for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org

Other Nanocatalysts: Nano tin dioxide (SnO2) has been reported as a green and recyclable catalyst for the synthesis of 2-aryl and 2-alkylbenzoxazole derivatives under ambient temperature in ethanol. ias.ac.in Ruthenium-iron bimetallic nanoparticles have also been used as a recyclable heterogeneous catalyst for the one-pot synthesis of benzoxazole derivatives in an aqueous medium. spast.org Palladium-supported nanocatalysts have been shown to be effective for the one-pot synthesis of 2-phenyl benzoxazole, with the catalyst being reusable for up to six consecutive runs. rsc.org

The following table summarizes the application of various recyclable nanocatalysts in the synthesis of benzoxazole derivatives.

| Catalyst | Reactants | Reaction Conditions | Key Advantages | Reference(s) |

| Fe3O4@SiO2-SO3H | 2-aminophenol, aromatic aldehydes | Solvent-free, 50 °C | High efficiency, short reaction time, easy magnetic separation, reusability | ajchem-a.comajchem-a.com |

| Nano SnO2 | 2-aminophenol, aromatic aldehydes/orthoesters | Ethanol, room temperature | Environmentally benign, high yields | ias.ac.in |

| Ru/Fe Bimetallic Nanoparticles | 2-aminophenol, various aldehydes | Aqueous medium | Magnetic recovery, reusability for up to five cycles | spast.org |

| Palladium-supported Nanocatalyst | 2-aminophenol, aldehydes | DMF, 80 °C, O2 | High yields, reusability for six runs | rsc.org |

| Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | - | Magnetic recovery, reusability for seven cycles | organic-chemistry.org |

Ionic Liquids:

Ionic liquids (ILs) have emerged as green reaction media and catalysts for the synthesis of benzoxazoles. jocpr.com Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. Brønsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) grafted onto tetraethyl orthosilicate (B98303) (TEOS), have been used as reusable catalysts for the synthesis of benzoxazoles under solvent-free conditions. acs.org These gel-based catalysts can be easily separated by centrifugation and reused. acs.org Other acidic ionic liquids like triethylammonium (B8662869) hydrogen sulfate have also been shown to efficiently catalyze the three-component condensation reaction to form related heterocyclic systems. ajol.info The use of imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication has also been reported for the synthesis of benzoxazoles, offering rapid reaction times and high yields. researchgate.net

Electrochemical Synthesis Pathways

Electrochemical methods offer a powerful and environmentally friendly alternative for the synthesis of benzoxazoles, often avoiding the need for harsh chemical oxidants. organic-chemistry.org These methods utilize electrical current to drive chemical transformations, providing precise control over the reaction.

An "ex-cell" electrochemical approach has been developed for the synthesis of benzoxazoles. acs.org This method involves the electrochemical generation of a hypervalent iodine(III) species from an iodoarene precursor. acs.org This stable oxidant is then added to a separately prepared ortho-iminophenol (a Schiff base formed from 2-aminophenol and an aldehyde), which undergoes oxidative cyclization to yield the benzoxazole. acs.org A key advantage of this "ex-cell" process is its compatibility with a wide range of functional groups that might be sensitive to direct oxidation in an electrochemical cell. acs.org

The general steps for this electrochemical pathway are:

Electrochemical Generation of Oxidant: An iodoarene is oxidized in an electrochemical cell to produce a stable hypervalent iodine(III) reagent. acs.org

Formation of Imine: A 2-aminophenol is condensed with an aldehyde to form the corresponding 2-(benzylideneamino)phenol (B1618444) (imine). acs.org

Oxidative Cyclization: The pre-formed imine is then treated with the electrochemically generated hypervalent iodine(III) reagent, which mediates the intramolecular cyclization to the benzoxazole product. acs.org

This method avoids the use of large quantities of supporting electrolyte and simplifies the workup and isolation process. organic-chemistry.org Furthermore, electrochemically promoted coupling reactions between benzoxazoles and amines have been reported to provide 2-aminobenzoxazoles, using catalytic amounts of a tetraalkylammonium halide as a redox catalyst. organic-chemistry.org

Targeted Functionalization Strategies for Amine Introduction at Position 5

The introduction of an amine group at the 5-position of the benzoxazole ring is a key synthetic step for producing this compound and its analogues. This functionalization is often achieved by starting with a precursor that already contains a nitrogen-based functional group at the corresponding position of the 2-aminophenol starting material.

A common strategy involves the use of 2,4-diaminophenol as the starting material. ijpbs.comresearchgate.net The condensation of 2,4-diaminophenol with an appropriate carboxylic acid or its derivative directly yields the 5-aminobenzoxazole. For instance, the reaction of 2,4-diaminophenol with p-tert-butyl benzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures furnishes 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole. ijpbs.com

A general synthetic pathway is depicted below:

Reactants: 2,4-diaminophenol and a substituted benzoic acid (e.g., 3-methylbenzoic acid).

Reaction Conditions: Polyphosphoric acid (PPA) is often used as both the solvent and the dehydrating agent, with reaction temperatures typically ranging from 170-200 °C. researchgate.net

Product: The reaction leads to the formation of the corresponding 2-aryl-1,3-benzoxazol-5-amine.

This approach provides a direct route to the desired 5-amino-substituted benzoxazoles. The specific substitution pattern on the 2-phenyl ring is determined by the choice of the carboxylic acid used in the condensation step.

High-Throughput Synthesis and Chemical Library Generation for Benzoxazole Derivatives

High-throughput synthesis and the generation of chemical libraries are essential for drug discovery and the exploration of structure-activity relationships (SAR). nih.govnih.gov For benzoxazole derivatives, these approaches enable the rapid synthesis of a large number of structurally diverse compounds for biological screening.

Parallel Synthesis:

Parallel synthesis techniques have been successfully applied to create libraries of benzoxazole derivatives. nih.gov This often involves the use of multi-well plates where different starting materials can be reacted simultaneously under a common set of conditions. For example, a library of benzoxazoles and benzothiazoles has been generated using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides. nih.gov This method allows for the variation of substituents on both the benzoxazole core and the 2-aryl group.

Combinatorial Chemistry Approaches:

Combinatorial chemistry principles are employed to systematically combine a set of building blocks to generate a large library of compounds. For benzoxazole synthesis, this could involve reacting a diverse set of 2-aminophenols with a library of aldehydes or carboxylic acids. The use of solid-phase synthesis or solution-phase synthesis with automated liquid handlers can facilitate this process.

An example of a small library synthesis of 2-phenyl-1,3-benzoxazoles involved the condensation of 2-aminophenol with various aromatic aldehydes using a green catalyst, allowing for the creation of a focused set of compounds for antimicrobial evaluation. nih.gov Microwave-assisted synthesis has also been utilized to accelerate the synthesis of benzoxazole libraries. jocpr.comtandfonline.com The development of efficient and regioselective one-pot syntheses is crucial for the successful generation of such libraries. jocpr.com

The generation of these libraries allows for the systematic exploration of how different functional groups at various positions on the benzoxazole scaffold influence biological activity, leading to the identification of lead compounds for further optimization. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Positional and Electronic Influence of Substituents on Biological Activity

SAR studies consistently demonstrate that substituents at positions 2 and 5 of the benzoxazole (B165842) ring are critical for modulating biological activity. nih.govjocpr.com The specific placement of functional groups can drastically alter a compound's electronic and steric properties, thereby affecting its interaction with biological targets.

The position of the methyl group on the 2-phenyl ring is a critical factor in determining the biological activity of benzoxazole derivatives. While direct studies on the 3-methyl (meta) position of 2-phenyl-1,3-benzoxazol-5-amine (B1593697) are specific, broader research on related structures provides valuable insights. For instance, in a series of 2-(substituted phenyl)benzoxazole derivatives, the placement of substituents on the phenyl ring significantly influenced their antiproliferative activity. mdpi.com

Generally, the introduction of a methyl group can affect activity through several mechanisms:

Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the phenyl ring, which may affect pi-pi stacking interactions or other electronic interactions with a biological target.

Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

In studies of related compounds, derivatives with methyl groups at various positions on the phenyl ring have shown a range of biological activities, including antifungal and antibacterial properties. mdpi.com For example, a 3-methyl substitution on a benzamide (B126) attached to the benzoxazole core was synthesized and evaluated for antifungal activity. mdpi.com This highlights the importance of positional isomerism in determining the pharmacological outcome.

The amine group at position 5 of the benzoxazole scaffold is a crucial functional group that often plays a pivotal role in biological activity. globalresearchonline.net Research has emphasized that substitutions at the 2 and 5-positions are decisive for the molecule's pharmacological potential. jocpr.comglobalresearchonline.net

The significance of the 5-amino group can be attributed to several factors:

Hydrogen Bonding: The primary amine is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with amino acid residues in target proteins like kinases or enzymes. nih.gov

Basicity and Ionization: The amine group confers basic properties to the molecule, allowing it to be protonated at physiological pH. This charge can be critical for forming ionic bonds or for solubility and transport.

Reactivity and Derivatization: The amine group serves as a synthetic handle for further molecular modifications, allowing for the creation of analogues with improved properties. For example, 5-amino-2-(p-substituted-phenyl) benzoxazole derivatives have been synthesized to explore a range of activities. globalresearchonline.net

The presence of the 5-amino group has been linked to various biological activities, including antimicrobial and anticancer effects in different benzoxazole series. jocpr.comresearchgate.net

The inherent electronic and steric properties of the benzoxazole scaffold itself are fundamental to its function as a pharmacophore. The fusion of a benzene (B151609) ring with an oxazole (B20620) ring creates a rigid, planar system with a specific electron distribution that is favorable for interacting with biological targets.

Electronic Nature: The benzoxazole ring system contains oxygen and nitrogen atoms that can act as hydrogen bond acceptors. researchgate.net These heteroatoms influence the electronic landscape of the entire molecule, affecting its ability to participate in electrostatic interactions within a receptor's active site. nih.gov

Steric Profile: The planarity of the benzoxazole core provides a defined shape that can fit into specific binding clefts of proteins and enzymes. Alterations to this scaffold, such as the introduction of bulky substituents, can modify this interaction. For example, 3D-QSAR studies have shown that bulky groups at certain positions can be either favorable or unfavorable for activity, depending on the specific target. nih.govrsc.org The interplay between steric and electronic effects is crucial; for instance, placing electron-withdrawing or electron-donating groups at different positions can lead to significant shifts in absorption and emission spectra, indicating a change in the molecule's electronic properties. researchgate.net

Scaffold Hopping and Bioisosteric Strategies in Benzoxazole Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel compounds by modifying the core structure of a known active molecule. uniroma1.itnih.gov These techniques are used to improve potency, enhance pharmacokinetic properties, and explore new chemical space to secure intellectual property. nih.govresearchgate.net

Scaffold hopping involves replacing the central molecular core (the scaffold) with a structurally different one while retaining the original molecule's biological activity. nih.gov In the context of benzoxazole research, this could mean replacing the benzoxazole core with other heterocyclic systems like benzimidazole (B57391) or benzothiazole (B30560). A study demonstrated this principle by replacing a benzothiazole scaffold with benzoxazole and benzimidazole moieties in a series of potential antitumor agents, largely retaining the desired biological activity. mdpi.com This indicates that these scaffolds can be functionally equivalent for certain targets.

| Original Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |

| Benzoxazole Scaffold | Benzothiazole, Benzimidazole, Indole | To alter metabolic stability, modify hydrogen bonding capacity, or explore new intellectual property. mdpi.comresearchgate.net |

| 5-Amine Group (-NH2) | Hydroxyl (-OH), Thiol (-SH), Methyleneamine (-CH2NH2) | To modify hydrogen bonding properties, basicity, and polarity. |

| 3-Methyl Group (-CH3) | Chloro (-Cl), Trifluoromethyl (-CF3), Ethyl (-CH2CH3) | To modulate steric bulk, lipophilicity, and electronic effects (electron-donating vs. electron-withdrawing). |

| Phenyl Ring | Thiophene, Pyridine, Furan | To change aromaticity, polarity, and potential for hydrogen bonding, while maintaining a similar spatial arrangement of substituents. |

These strategies allow medicinal chemists to systematically optimize lead compounds, overcoming challenges such as poor solubility, metabolic instability, or off-target effects. uniroma1.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemijournal.com For benzoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to guide the design of more potent molecules. nih.govrsc.org

These models provide a three-dimensional visualization of the regions around the molecule where specific properties are predicted to influence activity.

CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules and correlates them with their biological activity. nih.gov

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR. nih.govtandfonline.com

A typical 3D-QSAR study on benzoxazole derivatives targeting a specific receptor, such as VEGFR-2 for anticancer activity, would involve the following steps:

Data Set Selection: A series of benzoxazole analogues with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common substructure.

Model Generation: CoMFA and CoMSIA models are built to correlate the calculated fields with the observed activity. rsc.org

Model Validation: The predictive power of the models is rigorously tested using statistical methods. tandfonline.comchemijournal.com

The output of these studies is often represented as contour maps, which visually indicate areas where modifications would likely enhance or diminish biological activity.

Table of QSAR Model Insights for Benzoxazole Derivatives

| Field Type | Favorable Modification for Activity | Unfavorable Modification for Activity |

|---|---|---|

| Steric (Green Contours) | Bulky groups are favored in these regions. | Bulky groups are disfavored in these regions. |

| Electrostatic (Blue Contours) | Positively charged or electropositive groups are favored. | Negatively charged or electronegative groups are favored. |

| Electrostatic (Red Contours) | Negatively charged or electronegative groups are favored. | Positively charged or electropositive groups are favored. |

| Hydrophobic (Yellow Contours) | Hydrophobic groups increase activity. | Hydrophilic groups increase activity. |

| H-Bond Donor (Cyan Contours) | Hydrogen bond donor groups are favored. | Hydrogen bond donor groups are disfavored. |

| H-Bond Acceptor (Magenta) | Hydrogen bond acceptor groups are favored. | Hydrogen bond acceptor groups are disfavored. |

Note: The specific locations of these contours are dependent on the specific biological target and the training set of molecules used in the QSAR study. nih.govrsc.org

These computational models provide powerful predictive tools that help rationalize the observed SAR and guide the design of new benzoxazole derivatives with improved therapeutic potential, saving significant time and resources in the drug discovery process. rsc.org

Mechanistic Elucidation of Biological Activities

Antimicrobial Activity Mechanisms

The antimicrobial properties of benzoxazole (B165842) derivatives are a significant area of study. The mechanisms are often attributed to the inhibition of essential microbial enzymes and the disruption of cellular structures.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Pks13)

Benzoxazole-containing compounds have been identified as potential inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. researchgate.net The inhibition of this enzyme leads to the disruption of bacterial DNA synthesis, ultimately causing bacterial cell death. While the broader class of benzoxazoles has been associated with DNA gyrase inhibition, specific inhibitory data for 2-(3-Methylphenyl)-1,3-benzoxazol-5-amine is not extensively detailed in the currently available literature. researchgate.net

Polyketide synthase 13 (Pks13) is another crucial enzyme, particularly in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids, a vital component of the mycobacterial cell wall. nih.govamazonaws.com Inhibition of Pks13 disrupts cell wall formation, making it an attractive target for new anti-tubercular agents. nih.govnih.gov However, direct evidence of this compound inhibiting Pks13 has not been prominently reported in the reviewed scientific literature.

Perturbation of Fungal Cellular Components (e.g., Sterol Content)

Antiproliferative and Anticancer Mechanisms

The investigation into the anticancer properties of this compound has focused on its ability to interfere with key processes in cancer cell proliferation and survival, including the modulation of essential enzymes and the induction of programmed cell death.

Modulation of Key Enzymes (e.g., Topoisomerase I/II, VEGFR-2, Akt)

DNA topoisomerases are critical enzymes that regulate the topology of DNA during various cellular processes, including replication and transcription. tandfonline.comnih.gov They are well-established targets for anticancer drugs. Studies on a series of 2,5-disubstituted benzoxazole derivatives have demonstrated their potential to inhibit both topoisomerase I and topoisomerase II. tandfonline.comesisresearch.org For instance, the closely related compound, 5-amino-2-phenylbenzoxazole, was identified as a significant inhibitor of eukaryotic DNA topoisomerase I. tandfonline.comesisresearch.org The structure-activity relationship studies from this research indicated that the benzoxazole ring is a key feature for this inhibitory activity. esisresearch.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govmdpi.comdovepress.com Inhibition of VEGFR-2 is a prominent strategy in cancer therapy. Benzoxazole derivatives have been designed and evaluated as VEGFR-2 inhibitors. nih.govmdpi.com However, specific data on the inhibitory activity of this compound against VEGFR-2 is limited in the available literature. Similarly, the Akt signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a target for cancer therapy, but the specific effects of this compound on Akt have not been detailed.

DNA Intercalation

DNA intercalation is a mechanism of action for several anticancer agents, where the drug molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.govmdpi.com This interaction can lead to the inhibition of DNA replication and transcription, ultimately triggering cell death. While this is a known mechanism for certain classes of compounds, there is no direct scientific evidence to suggest that this compound functions as a DNA intercalating agent.

Induction of Apoptosis and Regulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov Many anticancer therapies aim to induce apoptosis in cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Bcl-xL preventing cell death. nih.govbiosynth.com Benzoxazole-based compounds have been designed and synthesized to target and inhibit these anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. nih.gov For instance, certain novel benzoxazole derivatives have been shown to down-regulate Bcl-2 levels and increase the expression of pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent apoptosis. nih.gov While the induction of apoptosis is a recognized mechanism for some benzoxazoles, specific studies detailing the regulation of Bcl-2 and Bcl-xL by this compound are not extensively documented. nih.govthebiogrid.org

Disruption of Cellular Signaling Pathways (e.g., NF-κB, Ras, Notch)

Benzoxazole derivatives have been investigated for their ability to modulate critical cellular signaling pathways implicated in diseases like cancer. For instance, certain 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives have been found to regulate cellular pathways relevant to the Human Papillomavirus (HPV), a key etiological factor in cervical cancer. nih.gov The oncoprotein E7, crucial for HPV-driven carcinogenesis, is a potential target. One promising compound from this class demonstrated specific anti-proliferative activity against HPV18-positive HeLa cells, inducing cell cycle blockage at the G1 phase and promoting apoptosis. nih.gov

Furthermore, the interplay between inflammatory and developmental signaling pathways, such as NF-κB and Notch, is critical in cancer progression. nih.gov In pancreatic cancer models, crosstalk between NF-κB and Notch signaling has been shown to promote carcinogenesis in the context of mutant Ras. nih.gov This cooperation leads to a sustained inflammatory environment. While not directly demonstrated for this compound, the ability of heterocyclic compounds to interfere with such core pathways represents a plausible mechanism for anticancer activity.

Antiviral Activity Mechanisms

The benzoxazole core is a key feature in various compounds designed as antiviral agents. nih.gov The mechanisms underlying their activity are diverse, ranging from the direct inhibition of viral enzymes to interference with the virus's ability to enter host cells.

Modulation of Viral Attachment and Entry

Beyond inhibiting intracellular replication, another antiviral mechanism involves preventing the virus from entering the host cell in the first place. This can be achieved by interfering with the interaction between viral surface proteins and host cell receptors. For example, studies on certain 1,2,3-triazole-containing derivatives have shown that they can reduce the infectivity of influenza viruses. mdpi.com These compounds exhibit virucidal activity, suggesting they act on extracellular virions. Molecular docking studies indicate that these molecules may bind to viral surface proteins like hemagglutinin and neuraminidase, which are critical for viral attachment and release, respectively. mdpi.com This mode of action highlights a potential mechanism for broad-spectrum antiviral agents based on heterocyclic structures.

Mechanisms of Other Biological Activities (e.g., Anti-inflammatory, Antihyperglycemic, Anti-tubercular)

The versatility of the benzoxazole scaffold extends to a range of other therapeutic areas.

Anti-inflammatory Mechanisms: Benzoxazole derivatives have shown significant anti-inflammatory properties. nih.govnih.gov The mechanism often involves the modulation of the inflammatory response. For example, a pyrrole (B145914) derivative structurally related to benzoxazoles, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model. mdpi.com Mechanistic studies revealed that this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1. mdpi.com This suggests a mechanism based on the regulation of cytokine profiles to control inflammation.

Antihyperglycemic Mechanisms: A key strategy in managing hyperglycemia involves the inhibition of carbohydrate-digesting enzymes, such as α-amylase and α-glucosidase. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable simple sugars like glucose. By inhibiting these enzymes, the rate of glucose absorption from the intestine is reduced, mitigating post-meal blood sugar spikes. nih.gov While specific studies on this compound are not detailed in the search results, the development of inhibitors for these enzymes is a common approach for novel antihyperglycemic agents and represents a plausible mechanism for this class of compounds. nih.gov

Anti-tubercular Mechanisms: The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tubercular agents with novel mechanisms of action. nih.gov Benzoxazole derivatives have emerged as a promising chemotype in this area. nih.gov For instance, a series of nitrofuranylchalcone-tethered benzoxazole-2-amines were identified as potent inhibitors of drug-resistant Mtb. nih.gov Time-kill kinetic analysis of a lead compound from this series demonstrated bactericidal activity against Mtb bacilli, indicating its ability to actively kill the bacteria rather than just inhibit their growth. nih.gov

Table 2: Summary of Other Biological Activities and Potential Mechanisms of Benzoxazole-Related Scaffolds

| Biological Activity | Potential Mechanism | Model/Target |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines (e.g., TNF-α); elevation of anti-inflammatory cytokines (e.g., TGF-β1). mdpi.com | Carrageenan-induced paw edema; LPS-induced systemic inflammation. mdpi.com |

| Antihyperglycemic | Inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase to slow glucose absorption. nih.gov | Enzyme inhibition assays. nih.gov |

| Anti-tubercular | Bactericidal killing of Mycobacterium tuberculosis bacilli. nih.gov | In vitro activity against Mtb H37Rv and drug-resistant strains. nih.gov |

Advanced Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding the interaction between a drug candidate and its biological target at a molecular level. In the context of 2-(3-Methylphenyl)-1,3-benzoxazol-5-amine and related benzoxazole (B165842) derivatives, docking studies are employed to elucidate their binding modes within the active sites of various enzymes and receptors implicated in diseases like cancer and microbial infections. jocpr.comekb.eg

These simulations help in identifying the most likely binding conformation and assessing the affinity of the ligand for the target. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the fitness of different binding poses. For instance, benzoxazole derivatives have been docked into the active sites of proteins such as Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR), which are significant targets in cancer therapy. jocpr.comresearchgate.net

The stability of the ligand-protein complex is determined by a network of non-covalent interactions. For this compound, computational analyses reveal several key interactions that contribute to its binding. The benzoxazole core, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor, while the amine group at the 5-position can serve as a hydrogen bond donor. The aromatic rings (both the benzoxazole system and the 3-methylphenyl group) are capable of forming π-π stacking and hydrophobic interactions with the aromatic and aliphatic side chains of amino acids in the receptor's binding pocket.

Docking studies on analogous structures have shown interactions with key amino acid residues. For example, in studies involving MDM2 receptors, interactions with residues like GLN72 and HIS73 have been observed. jocpr.comresearchgate.net Similarly, interactions with LEU43, GLN109, and ILE141 are noted in PBR receptor binding. jocpr.comresearchgate.net These interactions are fundamental to the molecule's ability to fit within the active site and exert a biological effect.

Table 1: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Benzoxazole Nitrogen/Oxygen, 5-amino group | GLN, HIS, LYS |

| Hydrophobic Interactions | 3-Methylphenyl group, Benzene (B151609) ring | LEU, ILE, PHE |

| π-π Stacking | Benzoxazole ring system, Phenyl ring | PHE, TYR, HIS |

A critical output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score estimates the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger, more stable complex. This allows for the ranking of different compounds in a virtual library and helps prioritize which molecules should be synthesized and tested experimentally.

For related 1-trityl-5-azaindazole derivatives docked against the PBR receptor, binding energies have been reported to range from -257.9 to -286.3 kcal/mol. jocpr.com A specific derivative showed a very high binding energy of -359.2 kcal/mol with the MDM2 receptor, indicating a particularly strong interaction. jocpr.comresearchgate.net These values serve as a quantitative measure to compare the potential efficacy of different derivatives and guide the optimization of the lead structure.

Table 2: Example Predicted Binding Energies for Related Heterocyclic Compounds

| Compound Class | Target Protein | Predicted Binding Energy Range (kcal/mol) |

| 1-trityl-5-azaindazole derivatives | PBR | -257.9 to -286.4 |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 | -359.2 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing valuable information on the stability of the ligand-protein complex in a simulated physiological environment. These simulations can confirm the binding mode predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. By analyzing the trajectory of the simulation, researchers can assess the persistence of key interactions, such as hydrogen bonds, and calculate a more refined binding free energy.

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations are performed to optimize its three-dimensional geometry and to compute various quantum chemical descriptors. mdpi.comresearchgate.net These descriptors provide insight into the molecule's reactivity, stability, and electronic properties.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For a related semicarbazone, the calculated HOMO–LUMO energy gap was found to be 4.23 eV, indicating a potential for charge transfer within the molecule, which can contribute to its bioactivity. mdpi.com

Table 3: Quantum Chemical Descriptors from DFT Calculations for an Analogous Compound

| Descriptor | Definition | Example Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.007 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.777 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.23 |

In Silico Pharmacophore Modeling and Pharmacokinetic Property Prediction

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. For a series of active benzoxazole derivatives, a pharmacophore model can be generated to serve as a 3D query for screening large compound databases to find new, structurally diverse molecules with the same desired activity. chemijournal.comsemanticscholar.org A common pharmacophore for related inhibitors might include features like two aromatic rings and a hydrogen bond acceptor. semanticscholar.org

In addition to predicting activity, computational methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. nih.gov These in silico predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. Various online servers and software can calculate properties like aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential for mutagenicity. nih.gov Studies on similar benzoxazole derivatives have shown that their calculated ADME properties often fall within acceptable ranges for drug-like molecules. nih.gov

Table 4: Predicted Pharmacokinetic/ADME Properties for Benzoxazole Derivatives

| Property | Description | Predicted Outcome |

| Human Intestinal Absorption | Percentage of drug absorbed through the gut | High |

| Caco-2 Permeability | In vitro model for intestinal permeability | Acceptable to High |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system | Variable (structure-dependent) |

| CYP2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme | Non-inhibitor (Typical) |

| AMES Toxicity | Potential to be mutagenic | Non-mutagen (Typical) |

Virtual Screening for Lead Identification and Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This can be done using either structure-based methods (like molecular docking) or ligand-based methods (like pharmacophore searching).

In the context of developing new benzoxazole-based agents, virtual screening can be employed to explore vast chemical spaces for novel scaffolds that fit the binding site of a target protein or match the pharmacophore model of known active compounds. chemijournal.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. The hits identified from virtual screening can then be synthesized and tested experimentally. Furthermore, the insights gained from these computational models can guide the chemical modification of initial hits to optimize their potency, selectivity, and pharmacokinetic properties, leading to the development of superior drug candidates. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecular framework of 2-(3-Methylphenyl)-1,3-benzoxazol-5-amine.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzoxazole (B165842) and the 3-methylphenyl (m-tolyl) rings, as well as signals for the amine (-NH₂) and methyl (-CH₃) protons. The integration of these signals corresponds to the number of protons of each type, while their splitting patterns (e.g., singlets, doublets, triplets) reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the total carbon count and an understanding of the carbon framework. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (aliphatic, aromatic, or part of a heteroaromatic system) and its bonding environment.

While specific, experimentally verified spectral data for this compound is not widely available in public literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | ~2.4 | ~21 |

| Amine Protons (-NH₂) | Broad signal, ~3.5-5.0 | N/A |

| Aromatic Protons (Benzoxazole Ring) | ~6.8-7.5 | ~110-150 |

| Aromatic Protons (Methylphenyl Ring) | ~7.1-8.0 | ~125-140 |

| Quaternary Carbons (Benzoxazole & Phenyl Rings) | N/A | ~120-165 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, its functional groups absorb light at characteristic frequencies, resulting in a unique spectral fingerprint.

The key functional groups in this molecule that would give rise to distinct absorption bands include:

N-H stretch: The amine group (-NH₂) would exhibit characteristic stretching vibrations.

C-H stretch: Aromatic and aliphatic (methyl) C-H bonds will have distinct stretching frequencies.

C=N stretch: The imine bond within the oxazole (B20620) ring.

C=C stretch: The aromatic rings.

C-O stretch: The ether linkage within the oxazole ring.

C-N stretch: The amine group attached to the aromatic ring.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Amine (N-H) | 3300-3500 | Symmetric & Asymmetric Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H (Methyl) | 2850-3000 | Stretch |

| C=N (Oxazole Ring) | 1630-1690 | Stretch |

| Aromatic C=C | 1450-1600 | Stretch |

| C-O (Oxazole Ring) | 1000-1300 | Stretch |

| C-N (Amine) | 1250-1350 | Stretch |

Mass Spectrometry (e.g., LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a typical experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₄H₁₂N₂O), high-resolution mass spectrometry would be able to confirm its exact molecular weight. The technique can also provide structural information through the analysis of fragmentation patterns, where the parent molecule breaks down into smaller, characteristic charged fragments. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful as it allows for the separation of the compound from a mixture before it enters the mass spectrometer, ensuring the purity of the analyzed sample.

Interactive Data Table: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₂N₂O |

| Exact Mass | 224.09496 g/mol |

| Molecular Weight | 224.26 g/mol |

| Common Adducts (m/z) | [M+H]⁺: 225.10224, [M+Na]⁺: 247.08418 |

X-ray Crystallography for Structural Confirmation and Ligand-Target Complex Studies

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to produce a detailed model of the electron density, and thus the precise arrangement of atoms in the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its chemical structure, including bond lengths, bond angles, and torsional angles. This data is invaluable for validating the structures proposed by other spectroscopic methods.

Future Research Directions and Emerging Paradigms for 2 3 Methylphenyl 1,3 Benzoxazol 5 Amine Research

Identification and Validation of Novel Biological Targets

While derivatives of the benzoxazole (B165842) core have been associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the specific biological targets of many of these compounds, including 2-(3-Methylphenyl)-1,3-benzoxazol-5-amine, remain to be fully elucidated. mdpi.comjocpr.comchemistryjournal.net Future research will focus on identifying and validating novel biological targets for this compound and its analogs. A multi-pronged approach combining computational predictions with experimental validation will be essential. Techniques such as thermal shift assays, affinity chromatography, and activity-based protein profiling can be employed to identify direct binding partners. nih.gov Once potential targets are identified, their biological relevance must be validated through genetic techniques like siRNA-mediated knockdown or CRISPR/Cas9 gene editing to confirm that the observed cellular effects are indeed mediated by the identified target. The identification of novel targets will not only provide a deeper understanding of the compound's mechanism of action but also open up new avenues for therapeutic intervention. researchgate.net For instance, benzoxazole derivatives have been identified as inhibitors of enzymes crucial for bacterial survival, such as glutamate (B1630785) racemase, highlighting their potential as novel antibacterial agents. nih.gov

| Potential Biological Target Class | Example Target | Therapeutic Area | Rationale for Investigation |

|---|---|---|---|

| Kinases | VEGFR-2 | Cancer | Benzoxazole derivatives have shown inhibitory activity against key kinases in cancer signaling pathways. researchgate.netnih.gov |

| Apoptosis-related proteins | Bcl-2 family proteins | Cancer | Modulation of apoptosis is a key strategy in cancer therapy, and some benzoxazoles have been shown to induce apoptosis. nih.gov |

| Bacterial enzymes | Glutamate racemase | Infectious Diseases | Inhibition of essential bacterial enzymes is a validated strategy for antibiotic development. nih.gov |

| Cholinesterases | AChE, BuChE | Neurodegenerative Diseases | Derivatives have shown inhibitory activity against cholinesterases implicated in Alzheimer's disease. nih.gov |

Continued Optimization of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern drug discovery and development. Future efforts in the synthesis of this compound and its derivatives will focus on the continued optimization of environmentally friendly and sustainable synthetic methodologies. researchgate.net This includes the use of greener solvents, catalysts, and reaction conditions that minimize waste and energy consumption. nih.govijpbs.com Methodologies such as microwave-assisted and ultrasound-assisted synthesis have already demonstrated their potential to accelerate reaction times and improve yields for benzoxazole synthesis. mdpi.com Further exploration of mechanochemistry, which involves solvent-free reactions, offers another promising avenue for sustainable synthesis. mdpi.com The development of recyclable catalysts, such as nanocatalysts, will also be a key area of focus to reduce the environmental impact of the synthetic process. ijpbs.comorganic-chemistry.org By embracing these green chemistry principles, the production of these valuable compounds can be made more efficient, cost-effective, and environmentally responsible. nih.gov

| Green Synthesis Approach | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, increased yields, and enhanced purity. mdpi.com |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions. | Shorter reaction times and improved yields. mdpi.com |

| Mechanochemical Synthesis | Reactions are induced by mechanical force (grinding) in the absence of solvent. | Solvent-free, reduced waste, and potentially novel reactivity. mdpi.com |

| Use of Green Catalysts | Employing reusable and non-toxic catalysts, such as nanocatalysts or biocatalysts. | Reduced environmental impact and improved catalyst efficiency. researchgate.netorganic-chemistry.org |

| Reactions in Deep Eutectic Solvents (DES) | Utilizing biodegradable and low-toxicity solvent systems. | Environmentally benign alternative to traditional organic solvents. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.netnih.gov These powerful computational tools can be leveraged to accelerate the discovery and optimization of novel derivatives of this compound. mednexus.org AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models for virtual screening, quantitative structure-activity relationship (QSAR) analysis, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) property prediction. researchgate.netnih.gov These models can be used to screen vast virtual libraries of compounds to identify those with the highest probability of being active and having favorable drug-like properties, thereby prioritizing synthetic efforts. frontiersin.org Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures with optimized properties. nih.gov By harnessing the power of AI and ML, the drug discovery process for this class of compounds can be made more efficient, cost-effective, and successful. mednexus.org

Exploration of this compound in Chemical Biology Contexts

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tools in chemical biology to probe and understand complex biological processes. jocpr.com Due to their ability to interact with specific biological targets, these small molecules can be used to modulate the function of proteins and pathways in a controlled manner, providing insights into their roles in health and disease. chemistryjournal.net For example, a derivative with high selectivity for a particular enzyme could be used to study the downstream effects of inhibiting that enzyme's activity. The development of photo-crosslinkable derivatives would allow for the covalent labeling and subsequent identification of binding partners in their native cellular environment. By employing these compounds as chemical probes, researchers can gain a deeper understanding of fundamental biological mechanisms, which can, in turn, inform the development of new therapeutic strategies. nih.gov

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(3-Methylphenyl)-1,3-benzoxazol-5-amine?

Answer:

The compound is typically synthesized via a two-step process:

Cyclization : React 5-amino-2-hydroxybenzaldehyde with 3-methylphenyl isothiocyanate under acidic conditions to form the benzoxazole core.

Purification : Recrystallize the crude product using ethyl acetate/hexane mixtures to achieve >95% purity (based on analogous methods in and ).

Key Parameters (Table 1):

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | H2SO4, 110°C, 12h | 70–80 | 85–90 |

| 2 | EtOAc/Hexane (1:3) | 90–95 | >95 |

For large-scale synthesis, replace H2SO4 with polyphosphoric acid to reduce side reactions .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

Answer:

X-ray crystallography is critical for confirming stereochemistry and hydrogen-bonding patterns. Use SHELXL ( ) for refinement:

- Data Collection : High-resolution (<1.0 Å) data at 100 K.

- Refinement Strategy : Apply TWIN/BASF commands for twinned crystals (common in benzoxazoles).

- Validation : Check R-factor convergence (<5%) and electron density maps for the methylphenyl substituent orientation.

Example : A derivative (this compound) showed a torsion angle of 12.5° between the benzoxazole and phenyl ring, confirmed via SHELXL .

Basic: What spectroscopic techniques validate the compound’s purity and structure?

Answer:

- 1H/13C NMR : Key signals include:

- NH2 protons at δ 6.2–6.4 ppm (singlet, DMSO-d6).

- Methyl group at δ 2.4 ppm (singlet, 3H).

- LC-MS : Expect [M+H]+ at m/z 241.1 (C14H13N2O+).

- HPLC : Use C18 columns (e.g., Zorbax SB-C18) with acetonitrile/water (70:30) to confirm purity >99% ().

Note : Compare retention times (tR) with standards to detect trace impurities .

Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, methoxy) at the 5-amine or 3-methylphenyl positions ( ).

- Assays :

- In vitro : Test against recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays.

- Docking Simulations : Use AutoDock Vina to map binding interactions (e.g., H-bonding with hinge regions).

- Data Analysis : Correlate IC50 values with steric/electronic parameters (Hammett constants, logP).

Case Study : A derivative with a nitro group at the phenyl ring showed 10-fold higher EGFR inhibition (IC50 = 0.8 µM vs. 8.2 µM for parent compound) .

Advanced: How to address contradictory results in biological assays (e.g., cytotoxicity vs. selectivity)?

Answer:

- Control Experiments :

- Test metabolites (e.g., N-oxide derivatives) for off-target effects.

- Use isogenic cell lines to isolate pathway-specific activity.

- Meta-Analysis : Apply multivariate statistics (PCA or PLS) to identify confounding variables (e.g., solvent DMSO% in ).

- Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-lite assays.

Example : A 2022 study resolved discrepancies by identifying ROS generation as a secondary mechanism in cancer cell lines .

Basic: What chromatographic methods separate this compound from byproducts?

Answer:

- Normal-Phase HPLC : Use silica columns with chloroform/methanol (95:5) for polar byproducts.

- Reverse-Phase HPLC : Optimize with gradients (e.g., 40–80% acetonitrile in 20 min) to resolve methylphenyl regioisomers.

- Derivatization : For trace amines, employ CNBF (2-chloro-1,3-dinitro-5-trifluoromethylbenzene) pre-column derivatization ().

Critical Parameter : Adjust pH to 9.0 during derivatization to enhance reaction efficiency .

Advanced: How to optimize fluorescence properties for probe development?

Answer:

- Solvatochromism Studies : Measure emission maxima in solvents of varying polarity (e.g., hexane → DMSO).

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2) to redshift emission (λem = 450 → 520 nm).

- Quantum Yield : Use integrating spheres with Rhodamine B as a reference (ΦF = 0.65 in ethanol).

Reference : A 2005 study on benzoxazole fluorophores achieved a 20-fold increase in quantum yield via morpholine substitution ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.